Pyrenophorin
Overview
Description
Pyrenophorin is a macrolide dilactone, a type of macrocyclic compound characterized by a large ring structure. It is known for its potent biological activities, including antifungal and herbicidal properties. This compound has been isolated from various fungal species such as Pyrenophora avenae, Stemphylium radicinum, and Drechslera avenae .
Mechanism of Action
Target of Action
Pyrenophorin is a simple macrocyclic dilactone with phytotoxic and antifungal activity
Mode of Action
This compound’s mode of action involves electron misdirection and the generation of reactive oxygen species . This suggests that this compound disrupts normal cellular processes by altering electron flow within cells, leading to the production of reactive oxygen species that can cause damage to cellular components.
Result of Action
This compound inhibits seed germination, but once the seed is germinated, this compound enhances root development but causes abnormal chlorophyll retention in leaf sections . This suggests that this compound can have both inhibitory and stimulatory effects on plant growth, depending on the stage of development.
Biochemical Analysis
Biochemical Properties
Pyrenophorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit seed germination and reduce root growth in several graminaceous plants . This compound interacts with enzymes involved in cell wall synthesis and degradation, disrupting normal cellular processes. Additionally, it has been shown to reduce chlorophyll levels in leaves, indicating its impact on photosynthetic proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of several plant species by interfering with cell signaling pathways and gene expression . In aquatic organisms, this compound exhibits toxicity by disrupting cellular metabolism and causing oxidative stress . The compound’s impact on cell function includes alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This compound’s antifungal activity is attributed to its ability to generate reactive oxygen species, which cause oxidative damage to fungal cells . Additionally, this compound can interfere with electron transport chains, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound’s inhibitory effects on bacterial bioluminescence are almost complete within 5 minutes of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antifungal and herbicidal activities without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxic dosages is essential for its safe application in agricultural and medical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . The compound’s impact on metabolic pathways can lead to disruptions in energy production and biosynthesis, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and efficacy in different biological systems .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorin has been achieved using various methods. One notable method involves the use of commercially available 2-bromo epoxide as the starting material. The synthesis includes key steps such as regioselective ring opening and intermolecular Mitsunobu cyclization . Another method involves the cobalt (II) porphyrin-catalyzed oxygenation of ethyl (2E,4E,7R)-7-acetoxy-2,4-octadienoate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrenophorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Mitsunobu reaction is a key step in its synthesis, involving the conversion of alcohols to esters or ethers under mild conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD), and cobalt (II) porphyrin . The reactions are typically carried out under an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yields and selectivity.
Major Products: The major product of these reactions is this compound itself, which is obtained in high purity through careful purification techniques such as column chromatography .
Scientific Research Applications
Pyrenophorin has a wide range of scientific research applications due to its biological activities. It has been studied for its antifungal properties, making it a potential candidate for developing new antifungal agents . Additionally, its herbicidal activity has been explored for agricultural applications . This compound’s unique structure also makes it an interesting target for synthetic chemists aiming to develop new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrenophorin include pyrenophorol and dihydrothis compound . These compounds share structural similarities with this compound and exhibit similar biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its higher potency and broader spectrum of biological activities . While pyrenophorol and dihydrothis compound also exhibit antifungal properties, this compound is more potent and less selective, making it a more versatile compound for various applications .
Properties
IUPAC Name |
(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHRIHGUXQTQLU-WICDBLAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033207 | |
Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-85-5 | |
Record name | Pyrenophorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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